molecular formula C11H19ClN2O3 B13565151 Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate

Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate

Cat. No.: B13565151
M. Wt: 262.73 g/mol
InChI Key: ZGNUEQDNAAGMNY-UHFFFAOYSA-N
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Description

Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a carboxyl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rate, ensuring consistent product quality and high efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the tert-butyl and carboxyl groups enhances its binding affinity and specificity towards target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a carboxyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.73 g/mol

IUPAC Name

tert-butyl 4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3

InChI Key

ZGNUEQDNAAGMNY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl

Origin of Product

United States

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